molecular formula C12H17N3OS2 B6061206 [5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YL](5-PROPYL-3-THIENYL)METHANONE

[5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YL](5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B6061206
M. Wt: 283.4 g/mol
InChI Key: KPUHBDQWWBLFRC-UHFFFAOYSA-N
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Description

5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE is a heterocyclic compound that contains both a thiadiazole and a thienyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE typically involves the reaction of 5-propyl-3-thiophenecarboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole derivative. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-2-METHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE
  • 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE

Uniqueness

Compared to similar compounds, 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE exhibits unique properties due to the presence of the propyl group on the thienyl ring. This structural feature can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from its analogs.

Properties

IUPAC Name

(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)-(5-propylthiophen-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS2/c1-4-5-9-6-8(7-17-9)10(16)15-12(2,3)18-11(13)14-15/h6-7H,4-5H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUHBDQWWBLFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2C(SC(=N2)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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